molecular formula C24H32O3 B2631955 3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid CAS No. 134364-68-4

3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid

Cat. No.: B2631955
CAS No.: 134364-68-4
M. Wt: 368.517
InChI Key: NMHKXBPJKHQOAM-UHFFFAOYSA-N
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Description

3-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]propanoic acid is an organic compound with the molecular formula C24H32O3 and a molecular weight of 368.52 g/mol . This compound is characterized by a biphenyl core substituted with a nonyloxy group and a propanoic acid moiety. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]propanoic acid typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the Nonyloxy Group: The nonyloxy group is introduced via an etherification reaction, where a nonyl alcohol reacts with a halogenated biphenyl compound in the presence of a base.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

While specific industrial production methods for 3-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]propanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and materials science.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]propanoic acid
  • 3-[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]propanoic acid
  • 3-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]propanoic acid

Uniqueness

3-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]propanoic acid is unique due to its specific nonyloxy substitution, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[4-(4-nonoxyphenyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O3/c1-2-3-4-5-6-7-8-19-27-23-16-14-22(15-17-23)21-12-9-20(10-13-21)11-18-24(25)26/h9-10,12-17H,2-8,11,18-19H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHKXBPJKHQOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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